L-Alanine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl-
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Overview
Description
L-Alanine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Alanine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acid derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine hydroxyl derivatives.
Scientific Research Applications
L-Alanine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl- has a wide range of applications in scientific research:
Chemistry: It is used in studies of peptide synthesis and modification.
Biology: The compound serves as a model peptide for understanding protein structure and function.
Medicine: It has potential therapeutic applications, including as a drug delivery system or as a component of peptide-based vaccines.
Industry: The peptide can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of L-Alanine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with amino acid transporters or enzymes involved in peptide metabolism, influencing cellular processes such as signal transduction and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
L-Phenylalanyl-L-alanine: Another peptide with similar structural features but different biological activities.
Uniqueness
L-Alanine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules, making it a valuable tool in various research applications.
Properties
CAS No. |
574749-72-7 |
---|---|
Molecular Formula |
C27H41N7O8 |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H41N7O8/c1-5-14(2)22(26(40)32-16(4)27(41)42)34-23(37)15(3)31-21(36)13-30-25(39)19(11-17-9-7-6-8-10-17)33-24(38)18(28)12-20(29)35/h6-10,14-16,18-19,22H,5,11-13,28H2,1-4H3,(H2,29,35)(H,30,39)(H,31,36)(H,32,40)(H,33,38)(H,34,37)(H,41,42)/t14-,15-,16-,18-,19-,22-/m0/s1 |
InChI Key |
RLUAKSQPNRLVHX-MFPKOIBESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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